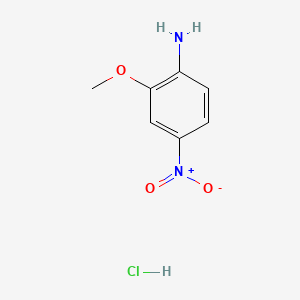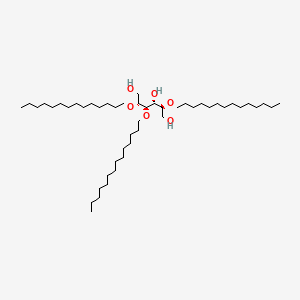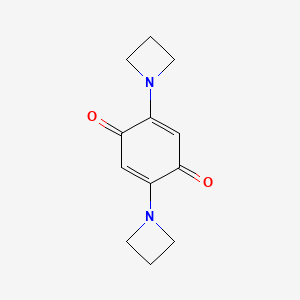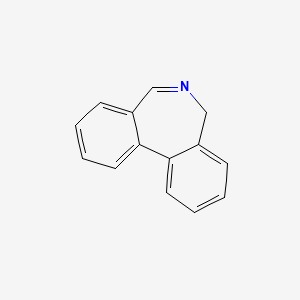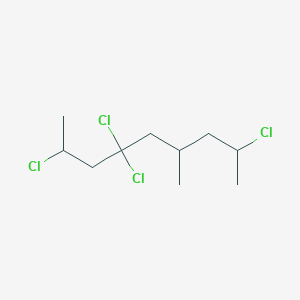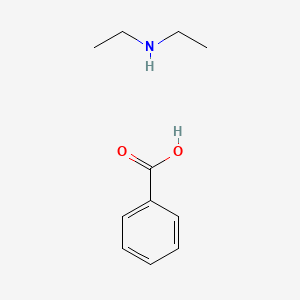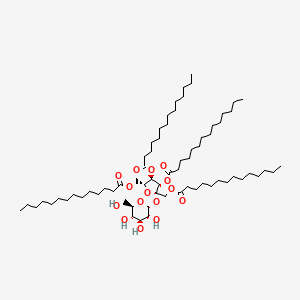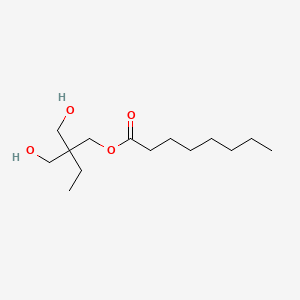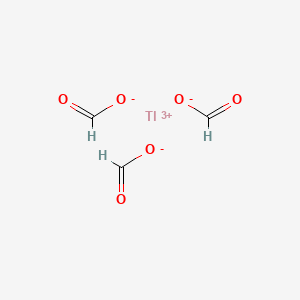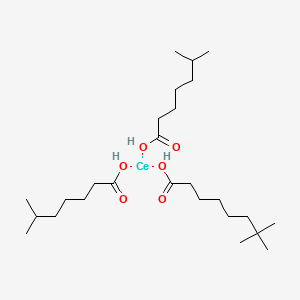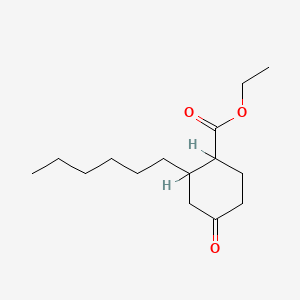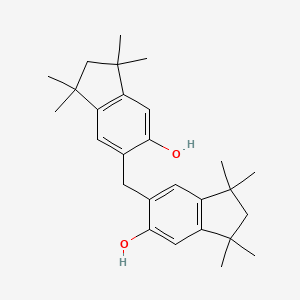
6,6'-Methylenebis(1,1,3,3-tetramethylindan-5-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) is a complex organic compound with a unique structure characterized by multiple aromatic rings and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) typically involves the condensation of 1,1,3,3-tetramethylindan-5-ol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two indan-5-ol units.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(6-tert-butyl-1,1,3,3-tetramethylindan-5-ol)
- 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol
Uniqueness
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications.
Propiedades
Número CAS |
54661-53-9 |
|---|---|
Fórmula molecular |
C27H36O2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
6-[(6-hydroxy-1,1,3,3-tetramethyl-2H-inden-5-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C27H36O2/c1-24(2)14-26(5,6)20-12-22(28)16(10-18(20)24)9-17-11-19-21(13-23(17)29)27(7,8)15-25(19,3)4/h10-13,28-29H,9,14-15H2,1-8H3 |
Clave InChI |
COLYSLCNGKYMCR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C1C=C(C(=C2)O)CC3=CC4=C(C=C3O)C(CC4(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


